Physicochemical properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide
Physicochemical properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide
This document provides a comprehensive technical overview of the essential physicochemical properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS No. 1333540-43-4). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It delves into the causality behind experimental design and provides actionable, validated protocols for the characterization of this compound, ensuring a foundation of scientific integrity for its potential applications.
Introduction and Strategic Context
4-[(2-Phenylethyl)amino]phenol hydrobromide belongs to a class of compounds that merges the structural features of phenylethylamines and aminophenols. This unique combination suggests a rich potential for biological activity, as both scaffolds are prevalent in pharmacologically active agents. For instance, 4-aminophenol is the direct precursor to paracetamol, a widely used analgesic[1][2], while the phenylethylamine backbone is central to many neurotransmitters and receptor modulators. The hydrobromide salt form is frequently employed in drug development to enhance solubility and stability.
A thorough understanding of the compound's physicochemical properties is the bedrock of any successful development program. These parameters—including solubility, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and formulation strategy.
Core Molecular and Physical Identity
The fundamental identity of this compound is established by its chemical formula, structure, and molecular weight. This information is critical for all subsequent analytical and experimental work.
Caption: Chemical structure of 4-[(2-Phenylethyl)amino]phenol hydrobromide.
Table 1: Compound Identification
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1333540-43-4 | [3][4] |
| Molecular Formula | C₁₄H₁₅NO · HBr | [3][4] |
| Molecular Weight | 294.19 g/mol | [3][4] |
| Physical Form | Powder | [3] |
| Purity | ≥95% | [3] |
| InChIKey | DMTLBBSBNZOOTH-UHFFFAOYSA-N | [3] |
| Storage | Room Temperature |[3] |
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a gatekeeper for oral absorption. As a hydrobromide salt of an amine, the compound is expected to exhibit pH-dependent solubility, being more soluble in acidic conditions where the secondary amine is protonated.
Predicted Solubility Behavior
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Parent Moiety (4-Aminophenol): The parent compound, 4-aminophenol, is moderately soluble in alcohols and can be recrystallized from hot water[1]. It is slightly soluble in cold water[5].
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Influence of Substituents: The addition of the lipophilic (2-Phenylethyl) group will likely decrease the intrinsic solubility of the free base compared to 4-aminophenol.
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Influence of Salt Form: The hydrobromide salt form significantly enhances aqueous solubility by ensuring the molecule exists in its charged, more polar, cationic form.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility, a gold-standard measure for regulatory submissions.
Causality: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is not influenced by the kinetics of dissolution. Using a range of pH values is critical for ionizable compounds, as it reveals the solubility at physiologically relevant pH levels (e.g., stomach, intestine).
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Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of 4-[(2-Phenylethyl)amino]phenol hydrobromide to separate vials containing a fixed volume of each buffer. The excess solid should be clearly visible.
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Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: Carefully withdraw a supernatant aliquot, filter it (using a filter material confirmed not to bind the compound), and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure the solution was truly saturated.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa values dictate the extent of a molecule's ionization at a given pH. This compound has two key ionizable centers: the phenolic hydroxyl group and the secondary amine.
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Phenolic Hydroxyl (-OH): This group is acidic. For the parent 4-aminophenol, the pKa of the phenol group is approximately 10.3[1][6]. The electron-donating nature of the amino group makes this phenol less acidic (higher pKa) than phenol itself (pKa ≈ 9.95)[6].
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Secondary Amine (-NH-): This group is basic. The conjugate acid of the amino group in 4-aminophenol has a pKa of about 5.5[1]. The phenylethyl substituent may slightly alter this value.
Table 2: Predicted vs. Parent Compound pKa Values
| Ionizable Group | Parent (4-Aminophenol) pKa | Predicted Influence of Phenylethyl Group |
|---|---|---|
| Phenolic Hydroxyl | ~10.3 (Acidic) | Minimal change expected. |
| Amine (Conjugate Acid) | ~5.5 (Basic) | May slightly increase basicity (raise pKa) due to the alkyl nature of the substituent. |
Experimental Protocol: pKa Determination via Potentiometric Titration
This is a direct and reliable method for measuring pKa values.
Causality: Potentiometric titration is the definitive method because it directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the inflection points that correspond to the pKa values. The use of a co-solvent like methanol is necessary if aqueous solubility is insufficient, but requires extrapolation to find the pKa in a fully aqueous environment.
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Solution Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of water or a water/methanol mixture if solubility is low.
-
Titration Setup: Use a calibrated pH meter with a precision electrode and an automated titrator for accurate delivery of the titrant.
-
Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions in the titration curve. Alternatively, the first derivative of the plot (dpH/dV) can be used, where the peaks correspond to the equivalence points.
Lipophilicity (LogP/LogD): Predicting Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a strong predictor of membrane permeability and plasma protein binding.
-
LogP (Partition Coefficient): Measures the partitioning of the neutral species.
-
LogD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is more physiologically relevant.
Predicted Lipophilicity: The presence of the phenyl ring in the phenylethyl moiety will significantly increase the lipophilicity compared to 4-aminophenol (LogP ≈ 0.04)[5]. The LogD will be highest at pH values between the two pKa's (approx. 5.5 to 10.3), where the molecule is predominantly in its neutral, zwitterionic form.
Experimental Protocol: LogD Determination via HPLC
This method is rapid, requires minimal material, and is well-suited for drug discovery settings.
Causality: The HPLC-based method is chosen for its high throughput and small sample requirement. It correlates the retention time of a compound on a reverse-phase column (a lipophilic stationary phase) with the known LogP/LogD values of a set of standard compounds. This provides a reliable and rapid estimate of lipophilicity.
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP/LogD values and record their retention times (t_R). Create a calibration curve by plotting the known LogP/LogD values against the logarithm of the capacity factor, k', where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Sample Analysis: Inject the 4-[(2-Phenylethyl)amino]phenol hydrobromide solution and determine its retention time under the same conditions.
-
Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogD at the measured pH.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and for developing quantitative analytical methods.
-
UV-Vis Spectroscopy: The phenolic and phenyl rings are chromophores. The parent 4-aminophenol exhibits absorption maxima around 194 nm, 218 nm, and 272 nm[7]. The spectrum is pH-dependent due to the ionization of the phenol. Similar absorption characteristics are expected for the title compound.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include O-H stretching (phenol), N-H stretching (secondary amine), C-N stretching, and aromatic C-H and C=C stretching. The spectrum of 4-aminophenol shows a phenolic O-H stretch at 3338 cm⁻¹ and an N-H stretch at 3282 cm⁻¹[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the connectivity of all atoms.
-
Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition.
Protocol: Development of a Quantitative HPLC-UV Method
This method is fundamental for purity assessment and concentration measurements in other experiments.
-
Column and Mobile Phase Selection: Start with a C18 reverse-phase column. Screen mobile phases consisting of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The acid ensures the amine is protonated, leading to sharper peaks.
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire the full UV spectrum of the compound as it elutes. Select a wavelength of maximum absorbance (likely around 270-280 nm) for quantification to maximize sensitivity.
-
Method Optimization: Optimize the gradient (or isocratic conditions) and flow rate to achieve a symmetric peak shape with a reasonable retention time and good separation from any impurities.
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and specificity.
Stability Assessment
Understanding the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.
-
Oxidative Stability: Phenols and anilines are susceptible to oxidation, which can lead to coloration of the material[9]. The presence of air and light can accelerate this process[5]. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light is advisable.
-
pH Stability: The stability in aqueous solutions at different pH values should be assessed to identify conditions where hydrolysis or other degradation pathways may occur.
Conclusion and Implications for Drug Development
4-[(2-Phenylethyl)amino]phenol hydrobromide is an ionizable molecule with distinct acidic and basic centers, leading to pH-dependent solubility and lipophilicity. Its structure, containing two aromatic rings, suggests a moderate to high lipophilicity for the free base, which is effectively countered by its formulation as a hydrobromide salt to enhance aqueous solubility. The phenolic and amine moieties represent potential sites of metabolic transformation and chemical instability (oxidation).
The experimental protocols detailed herein provide a robust framework for the comprehensive physicochemical characterization of this compound. The resulting data will be instrumental in guiding formulation development, predicting in vivo performance, and ensuring the development of a safe, stable, and effective drug product.
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